molecular formula C18H13ClN2O4 B2463140 2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-57-7

2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2463140
CAS RN: 1054478-57-7
M. Wt: 356.76
InChI Key: IULBTFXJHWMTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is commonly known as clofibric acid. It is a member of the fibrate class of drugs that are used to lower blood lipid levels. Clofibric acid was first synthesized in the 1960s and has been extensively studied since then.

Scientific Research Applications

Atmospheric Chemistry and Environmental Fate

Research on chlorinated phenoxy acids, a class of herbicides to which our compound is structurally related, has focused on their atmospheric chemistry and environmental fate. These compounds, due to their persistence, have been found in remote regions, indicating long-range atmospheric transport. Studies using oxidative flow reactors have identified that OH radicals can add to the aromatic rings of these herbicides, leading to potentially toxic degradation products. Such insights are crucial for understanding the environmental impact of these compounds and their degradation pathways (Murschell & Farmer, 2018).

Herbicide Action and Efficacy

Research into the herbicidal action of phenoxyacetic acids has uncovered their utility in promoting the excretion of water and ions in plants, suggesting a mechanism of action that disrupts water balance and nutrient transport. Studies from the 1970s have elaborated on the diuretic properties of these compounds, highlighting their functional potency and providing a basis for understanding their effectiveness as herbicides (Bicking et al., 1976).

Biochemical Mechanisms and Potential Applications

The biochemical mechanisms underlying the degradation of phenoxyacetic acid herbicides have been extensively studied, with a focus on the role of microbial agents in bioremediation. White-rot fungi and bacteria have been identified as potent degraders of these compounds, converting them into less harmful substances. This research is pivotal for developing biotechnological applications aimed at mitigating environmental pollution caused by herbicides (Serbent et al., 2019).

Pharmacological Effects and Health Implications

While direct research on 2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid's pharmacological applications is limited, studies on structurally related compounds, such as chlorogenic acids, offer insights into potential health benefits. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, suggesting potential therapeutic applications in managing various health conditions (Naveed et al., 2018).

properties

IUPAC Name

2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-14-6-2-3-7-15(14)21-18(24)13(10-20)9-12-5-1-4-8-16(12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBTFXJHWMTIH-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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